molecular formula C6H10N2S B1364259 4-Ethyl-5-methyl-1,3-thiazol-2-amine CAS No. 30709-59-2

4-Ethyl-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1364259
CAS No.: 30709-59-2
M. Wt: 142.22 g/mol
InChI Key: XPDXICVHAINXCZ-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and biologically active agents. The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with ethyl and methyl groups attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-1,3-thiazol-2-amine can be achieved through several methods. One common approach involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative after further treatment .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. These methods may include the use of reusable catalysts, nontoxic solvents, and techniques such as microwave irradiation and sonochemistry to enhance reaction yields and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles. These products have diverse applications in pharmaceuticals and other industries .

Scientific Research Applications

4-Ethyl-5-methyl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethyl-5-methyl-1,3-thiazol-2-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the thiazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethyl-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDXICVHAINXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

By the same method, 1-bromo-2-heptanone, 3-bromo-4-heptanone and 4-bromo-2,5-dimethyl-3-hexanone are converted to 2-amino-4-pentylthiazole, 2-amino-4-ethyl-5-propylthiazole and 2-amino-4,5-diisopropylthiazole, respectively.
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Synthesis routes and methods II

Procedure details

Thiourea (20.9 g., 0.275 mole) was dissolved in 250 ml. of refluxing ethanol. 2-Bromo-3-pentanone (41.3 g., 0.25 mole), dissolved in 50 ml. of ethanol, was added dropwise over 25 minutes to the refluxing thiourea solution. Following an additional 2 hours of reflux, the reaction was boiled down to approximately 100 ml., cooled and the crude product recovered as the hydrobromide salt by filtration. Purified 2-amino-4-ethyl-5-methylthiazole (15.1 g.; m.p. 45°-50° C.; m/e calcd: 142; found: 142) was obtained by dissolution in water and reprecipitation with aqueous 3 N potassium hydroxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-5-methyl-1,3-thiazol-2-amine
Reactant of Route 2
4-Ethyl-5-methyl-1,3-thiazol-2-amine
Reactant of Route 3
4-Ethyl-5-methyl-1,3-thiazol-2-amine
Reactant of Route 4
4-Ethyl-5-methyl-1,3-thiazol-2-amine
Reactant of Route 5
4-Ethyl-5-methyl-1,3-thiazol-2-amine
Reactant of Route 6
4-Ethyl-5-methyl-1,3-thiazol-2-amine

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